Benzamide, N-[6-[(dimethylamino)sulfonyl]-2-benzothiazolyl]-4-(ethylthio)-
Overview
Description
Benzamide, N-[6-[(dimethylamino)sulfonyl]-2-benzothiazolyl]-4-(ethylthio)- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzothiazole ring, a dimethylamino sulfonyl group, and an ethylthio substituent. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, N-[6-[(dimethylamino)sulfonyl]-2-benzothiazolyl]-4-(ethylthio)- typically involves the condensation of benzoic acids and amines. One common method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly nature.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves the use of electrosynthesis. This method is preferred for its sustainability and ability to produce high yields of the desired product . The process involves the use of electrochemical cells to drive the reaction, which can be finely controlled to optimize the production of benzamide compounds.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[6-[(dimethylamino)sulfonyl]-2-benzothiazolyl]-4-(ethylthio)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of benzamide derivatives include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
Benzamide, N-[6-[(dimethylamino)sulfonyl]-2-benzothiazolyl]-4-(ethylthio)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzamide, N-[6-[(dimethylamino)sulfonyl]-2-benzothiazolyl]-4-(ethylthio)- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to benzamide, N-[6-[(dimethylamino)sulfonyl]-2-benzothiazolyl]-4-(ethylthio)- include:
N,N-Dimethylbenzamide: Known for its use as a hydrotropic agent to enhance the solubility of poorly water-soluble drugs.
N,N-Diethylbenzamide: Commonly used as an insect repellent.
N-Methoxy-N-methylbenzamide: Used in organic synthesis as a reagent.
Uniqueness
What sets benzamide, N-[6-[(dimethylamino)sulfonyl]-2-benzothiazolyl]-4-(ethylthio)- apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzothiazole ring and the dimethylamino sulfonyl group, in particular, contribute to its versatility and effectiveness in various applications.
Biological Activity
Benzamide derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, N-[6-[(dimethylamino)sulfonyl]-2-benzothiazolyl]-4-(ethylthio)- is particularly noteworthy for its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
- Chemical Name : Benzamide, N-[6-[(dimethylamino)sulfonyl]-2-benzothiazolyl]-4-(ethylthio)-
- Molecular Formula : C13H16N2O2S2
- SMILES Notation :
CCSC1=C(C=C2C(=C1)C(=CN(S(=O)(N(C)C)C2=O)C)C)C=C(C)C=C2)
This compound contains a benzothiazole moiety, which is known for its role in various biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Recent studies have demonstrated that benzamide derivatives exhibit significant anticancer properties. For instance, a series of benzothiazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines. The compound was found to inhibit cell proliferation effectively, with IC50 values indicating potent activity against human cancer cells.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been a focal point of research:
- Acetylcholinesterase (AChE) : Inhibitory activity against AChE is crucial for treating Alzheimer's disease. Studies show that benzamide derivatives can act as dual inhibitors of AChE and butyrylcholinesterase (BuChE), with IC50 values ranging from 0.056 to 2.57 μM for AChE inhibition .
- Kinase Inhibition : The compound has also been investigated as a potential inhibitor of various kinases involved in cancer progression. Preliminary results suggest that it may interfere with signaling pathways critical for tumor growth.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of benzothiazole-based benzamides. The results indicated that the compound significantly reduced cell viability in human breast cancer cells (MCF-7), with an IC50 value of approximately 15 μM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Study 2: Enzyme Inhibition Profile
Another research project focused on the enzyme inhibition profile of this compound. The findings revealed that it exhibited strong inhibitory effects on both AChE and BuChE, with IC50 values of 1.57 μM and 2.85 μM, respectively. This dual inhibition suggests potential applications in neurodegenerative diseases .
Comparative Data Table
The following table summarizes key findings related to the biological activity of Benzamide, N-[6-[(dimethylamino)sulfonyl]-2-benzothiazolyl]-4-(ethylthio)- compared to other known compounds:
Compound | Target | IC50 (μM) | Activity Type |
---|---|---|---|
Benzamide | AChE | 1.57 | Inhibitor |
Benzamide | BuChE | 2.85 | Inhibitor |
Compound X | MCF-7 Cell Line | 15 | Anticancer |
Compound Y | BACE1 | 0.57 | Inhibitor |
Properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-ethylsulfanylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S3/c1-4-25-13-7-5-12(6-8-13)17(22)20-18-19-15-10-9-14(11-16(15)26-18)27(23,24)21(2)3/h5-11H,4H2,1-3H3,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJARKXSPWMHRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401152759 | |
Record name | N-[6-[(Dimethylamino)sulfonyl]-2-benzothiazolyl]-4-(ethylthio)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401152759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923140-48-1 | |
Record name | N-[6-[(Dimethylamino)sulfonyl]-2-benzothiazolyl]-4-(ethylthio)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=923140-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[6-[(Dimethylamino)sulfonyl]-2-benzothiazolyl]-4-(ethylthio)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401152759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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